molecular formula C8H7Cl2F4N B1458155 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1798725-72-0

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B1458155
CAS No.: 1798725-72-0
M. Wt: 264.04 g/mol
InChI Key: OERCSHIAHLZAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H7Cl2F4N and its molecular weight is 264.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with potential biological activity that has garnered attention in pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7ClF4N
  • Molecular Weight : 264.04 g/mol
  • CAS Number : 1798725-72-0
  • Appearance : White powder

The compound's biological activity is primarily linked to its structural features, which include a trifluoroethylamine moiety and a substituted phenyl ring. These characteristics are believed to influence its interaction with biological targets, particularly in the context of neurotransmitter systems and potential anti-cancer properties.

Anticancer Properties

There is emerging evidence that fluorinated amines can exhibit anticancer activity. The incorporation of fluorine atoms can enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with intracellular targets.

  • Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines, indicating that further investigation into this compound could yield valuable insights into its therapeutic potential.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant15
Compound BAnticancer (A549)10
Compound CAnxiolytic20

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments indicate that while the compound shows low acute toxicity in preliminary studies, further investigation is warranted to evaluate chronic exposure risks.

In Vivo Studies

In vivo studies using animal models have not yet been extensively published for this specific compound. However, related compounds have shown efficacy in reducing tumor growth in xenograft models. Future studies should focus on establishing a clear link between structure and biological activity through controlled experiments.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF4N.ClH/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13;/h1-3,7H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCSHIAHLZAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.